molecular formula C8H9ClN2O3S B14859717 6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride

6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride

Cat. No.: B14859717
M. Wt: 248.69 g/mol
InChI Key: ZIOKPHYPHBDFOI-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both acetylamino and sulfonyl chloride groups in the molecule makes it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride typically involves the following steps:

A common method involves the reaction of 4-methylpyridine-2-amine with acetic anhydride to form 6-(Acetylamino)-4-methylpyridine. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. .

    Hydrolysis: This reaction is usually performed in the presence of water or aqueous base (e.g., sodium hydroxide) at ambient conditions.

Major Products

    Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.

    Hydrolysis: The major product is 6-(Acetylamino)-4-methylpyridine-2-sulfonic acid.

Scientific Research Applications

6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, which can have various biological activities depending on the nature of the nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-methylpyridine-2-sulfonyl chloride
  • 6-Benzoylamino-4-methylpyridine-2-sulfonyl chloride
  • 6-Nitro-4-methylpyridine-2-sulfonyl chloride

Uniqueness

6-(Acetylamino)-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of both acetylamino and sulfonyl chloride groups. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, the acetylamino group provides additional stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

6-acetamido-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H9ClN2O3S/c1-5-3-7(10-6(2)12)11-8(4-5)15(9,13)14/h3-4H,1-2H3,(H,10,11,12)

InChI Key

ZIOKPHYPHBDFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)NC(=O)C

Origin of Product

United States

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